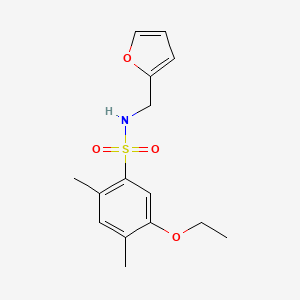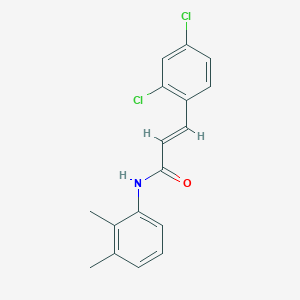
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate, also known as FLM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, inhibition of inflammation, and neuroprotection. 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is its potential as a novel anticancer agent with low toxicity and high selectivity towards cancer cells. However, one of the limitations of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. Additionally, more studies are needed to determine the optimal dosage and administration of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate for various applications.
将来の方向性
There are several future directions for 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate research, including optimizing its use as an anticancer agent, investigating its potential as an anti-inflammatory and neuroprotective agent, and exploring its use in combination with other drugs for enhanced therapeutic effects. Additionally, more studies are needed to determine the optimal dosage and administration of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate for various applications and to further elucidate its mechanism of action.
In conclusion, 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is a promising chemical compound with potential applications in various areas of scientific research. Its low toxicity and high selectivity towards cancer cells make it a promising candidate for cancer therapy, while its anti-inflammatory and neuroprotective effects make it a potential candidate for treating inflammatory and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
合成法
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-chromone with 2-fluorophenol, followed by acetylation with acetic anhydride. The final product is obtained through purification and crystallization.
科学的研究の応用
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential applications in various areas of scientific research, including cancer therapy, anti-inflammatory agents, and neuroprotection. Studies have shown that 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has also been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
[3-(2-fluorophenoxy)-8-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO5/c1-10-14(23-11(2)20)8-7-12-17(21)16(9-22-18(10)12)24-15-6-4-3-5-13(15)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKYXBQKJQMBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)




![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)

